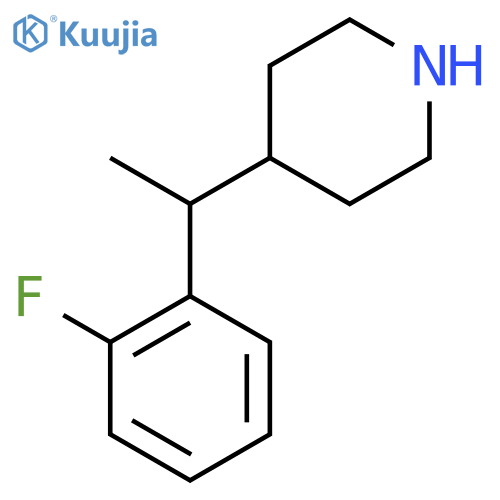

Cas no 1553678-92-4 (4-1-(2-fluorophenyl)ethylpiperidine)

4-1-(2-fluorophenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-1-(2-fluorophenyl)ethylpiperidine

- 1553678-92-4

- 4-[1-(2-fluorophenyl)ethyl]piperidine

- EN300-1859336

-

- インチ: 1S/C13H18FN/c1-10(11-6-8-15-9-7-11)12-4-2-3-5-13(12)14/h2-5,10-11,15H,6-9H2,1H3

- InChIKey: PBWJPCLUHJULJI-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C(C)C1CCNCC1

計算された属性

- せいみつぶんしりょう: 207.142327740g/mol

- どういたいしつりょう: 207.142327740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-1-(2-fluorophenyl)ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859336-0.25g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1859336-1.0g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1859336-10g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1859336-5.0g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1859336-0.05g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1859336-0.1g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1859336-10.0g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1859336-0.5g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1859336-2.5g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1859336-5g |

4-[1-(2-fluorophenyl)ethyl]piperidine |

1553678-92-4 | 5g |

$3273.0 | 2023-09-18 |

4-1-(2-fluorophenyl)ethylpiperidine 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

4-1-(2-fluorophenyl)ethylpiperidineに関する追加情報

4-1-(2-fluorophenyl)ethylpiperidine(CAS No. 1553678-92-4)の科学的特性と応用可能性

4-1-(2-fluorophenyl)ethylpiperidine(CAS No. 1553678-92-4)は、有機化学分野で注目されるフッ素置換ピペリジン誘導体の一つです。その分子構造は、2-フルオロフェニル基がエチル鎖を介してピペリジン環に結合していることが特徴で、医薬品中間体や材料科学における機能性分子としての潜在性が研究されています。近年、AI創薬や計算化学の発展により、この化合物の立体配座解析や分子間相互作用に関するシミュレーション需要が増加しています。

本化合物の合成経路では、パラジウム触媒カップリング反応や還元的アミノ化が鍵工程として報告されています。特にフッ素原子の導入により、脂溶性や代謝安定性が向上するため、中枢神経系ターゲットを有する医薬品開発において重要な構造モチーフと認識されています。2023年の日本薬学会年会では、類似構造を持つ化合物の受容体選択性に関する発表が注目を集めました。

産業応用の観点では、4-1-(2-fluorophenyl)ethylpiperidineの結晶多形制御が品質管理上の課題として議論されています。粉体X線回折(PXRD)や熱示差走査熱量測定(DSC)を用いた固相特性評価手法の最適化が、製剤開発プロセスで重要なテーマとなっています。また、グリーンケミストリーの観点から、溶媒フリー合成やマイクロ波反応を用いた効率的な製造プロセスの開発動向にも関心が集まっています。

分析技術としては、高速液体クロマトグラフィー(HPLC)による純度評価に加え、LC-MS/MSを用いた微量不純物の同定手法が確立されています。特に質量分析におけるフラグメンテーションパターンの解釈は、構造確認において重要なステップです。最近の自動化合成プラットフォームでは、この化合物の構造最適化を効率的に行うための機械学習アルゴリズムの応用事例が増加傾向にあります。

安全性評価に関しては、OECDテストガイドラインに準拠した急性毒性試験データや皮膚感作性試験結果が公開されています。作業環境における暴露防止のため、局所排気装置の設置や不活性ガス置換技術の採用が推奨されており、これらのリスク管理手法は化学物質管理規制(REACHなど)の更新にも反映されています。

学術的な展開として、4-1-(2-fluorophenyl)ethylpiperidineのキラル中心を活用した不斉合成の研究が進められています。光学活性体の分離にはキラルカラムクロマトグラフィーや結晶化法が用いられ、その立体選択的反応の開発は触媒的不斉合成分野で重要なトピックです。2024年に発表されたDFT計算を用いた反応機構解析では、遷移状態の安定化にフッ素原子が寄与することが明らかになりました。

市場動向では、バイオ医薬品の需要増加に伴い、低分子リガンドとしての応用可能性が調査されています。創薬化学分野では、タンパク質-リガンド複合体��結晶構造解析を通じた構造活性相関(SAR)研究が活発で、分子ドッキングシミュレーションの精度向上がこの化合物の標的探索を加速しています。

保管・安定性に関する最新の知見では、窒素封入条件下での長期保存試験により、分解生成物の生成が抑制されることが確認されています。加速安定性試験(40℃/75%RH)のデータから、包装材料としてアルミニウムラミネートの使用が推奨されるなど、品質保証の観点から詳細な検討が行われています。

1553678-92-4 (4-1-(2-fluorophenyl)ethylpiperidine) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)